![molecular formula C17H17ClN2OS B13866953 4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)
4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol is a complex organic compound that features a pyrrolopyridine core structure with a chlorophenyl sulfanyl group and a butanol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrrolopyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrrole precursors.
Introduction of the chlorophenyl sulfanyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl thiol is reacted with the pyrrolopyridine intermediate.
Attachment of the butanol side chain: This can be done through alkylation reactions using butanol derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the sulfanyl group or the pyrrolopyridine core.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced sulfanyl derivatives or modified pyrrolopyridine cores.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
4-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfanyl and butanol groups.
4-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine: Lacks the butanol side chain.
4-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol: Lacks the sulfanyl group.
Uniqueness
4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol is unique due to the presence of both the chlorophenyl sulfanyl group and the butanol side chain, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C17H17ClN2OS |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol |
InChI |
InChI=1S/C17H17ClN2OS/c18-12-6-8-13(9-7-12)22-16-14-4-3-10-19-17(14)20-15(16)5-1-2-11-21/h3-4,6-10,21H,1-2,5,11H2,(H,19,20) |
InChI 键 |
XEUGLJIGDVKXQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NC(=C2SC3=CC=C(C=C3)Cl)CCCCO)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


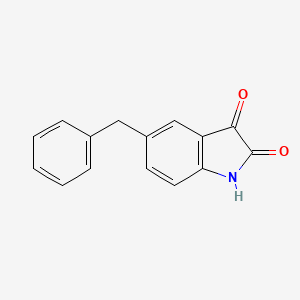
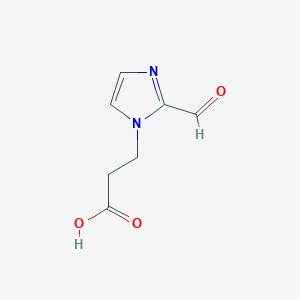
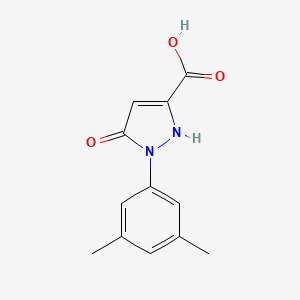
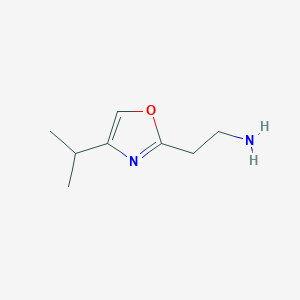

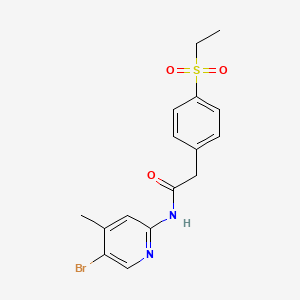
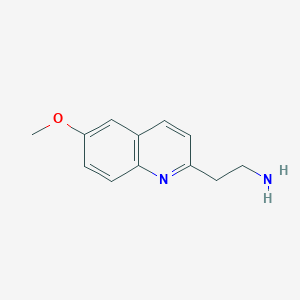

![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)
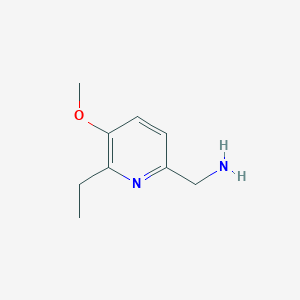
![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)

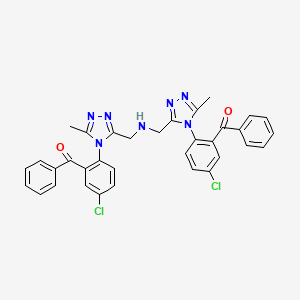
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)
